3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C22H20O3 It is known for its complex structure, which includes a benzylphenoxy group and a methoxybenzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-benzylphenol with 4-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The benzylphenoxy group may interact with cellular receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzoic acid
- 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzyl alcohol
- 3-{3-[(2-Benzylphenoxy)methyl]-4-methoxyphenyl}-1-(2-thienyl)-2-propen-1-one
Uniqueness
3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-[(2-benzylphenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-21-12-11-18(15-23)14-20(21)16-25-22-10-6-5-9-19(22)13-17-7-3-2-4-8-17/h2-12,14-15H,13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWDYFFJGHXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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